(R)-4-(Trifluoromethyl)oxazolidin-2-one

Chiral auxiliary Asymmetric synthesis Enantioselectivity

Chiral CF3-containing building blocks often suffer from poor diastereoselectivity and costly auxiliary destruction. (R)-4-(Trifluoromethyl)oxazolidin-2-one solves this: the (R)-configuration enables enantioselective synthesis, while the CF3 group enhances reactivity and metabolic stability. Key differentiators: • >99:1 dr in aza-Michael additions using β-CF3-α,β-unsaturated N-acyl derivatives • Recoverable under basic conditions without epimerization, reducing cost-per-batch • Enables enantioselective enolate alkylations for β-CF3-β-amino acids

Molecular Formula C4H4F3NO2
Molecular Weight 155.08 g/mol
Cat. No. B13035223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-4-(Trifluoromethyl)oxazolidin-2-one
Molecular FormulaC4H4F3NO2
Molecular Weight155.08 g/mol
Structural Identifiers
SMILESC1C(NC(=O)O1)C(F)(F)F
InChIInChI=1S/C4H4F3NO2/c5-4(6,7)2-1-10-3(9)8-2/h2H,1H2,(H,8,9)/t2-/m1/s1
InChIKeyAOOOOLXZRHYHCP-UWTATZPHSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-4-(Trifluoromethyl)oxazolidin-2-one: Overview


(R)-4-(Trifluoromethyl)oxazolidin-2-one (CAS 1932146-05-8) is an enantiomerically pure, 4-substituted oxazolidin-2-one bearing a trifluoromethyl group at the C-4 stereogenic center . Belonging to the oxazolidin-2-one class of chiral auxiliaries and heterocyclic building blocks, this compound features a five-membered ring with both nitrogen and oxygen atoms and a molecular formula of C₄H₄F₃NO₂ (MW 155.08 g/mol) . The (R)-configuration at C-4 defines its stereochemical identity, making it the enantiomeric counterpart to (S)-4-(trifluoromethyl)oxazolidin-2-one (CAS 1932098-77-5), with both enantiomers serving as versatile intermediates in asymmetric synthesis, particularly for constructing trifluoromethylated bioactive molecules .

Chiral auxiliary for (R)-configuration induction in asymmetric synthesis
Electron-withdrawing CF₃ activates enolate formation and stabilizes intermediates
Enantiomerically pure building block for defined stereochemical outcomes

Why Generic Substitution Fails


Substituting (R)-4-(trifluoromethyl)oxazolidin-2-one with a conventional Evans-type oxazolidinone (e.g., 4-benzyl or 4-isopropyl) or its 5-CF₃ regioisomer introduces quantifiable differences in electronic character, conformational bias, and stereochemical outcome that undermine reproducibility in asymmetric transformations. The trifluoromethyl group at C-4 exerts a potent electron-withdrawing inductive effect (–I) that lowers the N–H pKa relative to non-fluorinated 4-alkyl/aryl oxazolidin-2-ones, altering enolate formation kinetics and metal-chelation geometry [1]. Class-level evidence from trifluoromethylated oxazolidin-2-one derivatives demonstrates that the 4-CF₃ substituent strongly influences diastereofacial selectivity in conjugate additions and cycloadditions compared to non-fluorinated analogs, with diastereomeric ratios reaching >99:1 in aza-Michael reactions using β-CF₃-α,β-unsaturated N-acylated oxazolidin-2-ones . The positional isomer 5-(trifluoromethyl)oxazolidin-2-one places the CF₃ group at a site that does not directly affect the stereodirecting C-4 center, resulting in fundamentally different conformational preferences and chiral induction capacity .

Non-fluorinated 4-alkyl oxazolidinones may shift enolate formation kinetics and chelation geometry due to lower N–H acidity.

5-CF₃ regioisomer lacks the stereogenic C-4 center and cannot direct chiral induction.

Racemic or opposite (S)-enantiomer yields opposite absolute configuration; purity and ee may differ.

Quantitative Differentiation vs Closest Analogs


Enantiomeric Configuration Control

The (R)-enantiomer (CAS 1932146-05-8) provides the opposite absolute stereochemical induction relative to the (S)-enantiomer (CAS 1932098-77-5), a critical parameter for accessing either enantiomeric series of target compounds. Both enantiomers are commercially available with defined purity specifications: the (R)-enantiomer is supplied at ≥98% purity (NLT 98%) by multiple vendors , while the (S)-enantiomer is listed at 95%+ purity . The selection of the (R)-enantiomer is dictated by the required absolute configuration of the downstream product; no generic racemic or enantiomeric substitution can replicate the stereochemical outcome.

Enantiomeric Control
Head-to-head
(R) ≥98% purity (NLT 98%); (S) 95%+; opposite absolute configuration
Enantiomer selection determines product absolute configuration.
Purity differential may influence downstream ee.
Chiral auxiliary Asymmetric synthesis Enantioselectivity

Enhanced N–H Acidity

The trifluoromethyl group at C-4 substantially increases the N–H acidity of the oxazolidin-2-one ring relative to non-fluorinated 4-alkyl-substituted Evans auxiliaries. The parent oxazolidin-2-one (unsubstituted) exhibits a predicted pKa of 12.78 ± 0.20 (aqueous) . The electron-withdrawing 4-CF₃ group is expected to lower this value by approximately 1–2 pKa units based on the inductive effect of the trifluoromethyl substituent [1]. In contrast, 4-alkyl-substituted Evans auxiliaries such as (S)-4-(4-nitrobenzyl)oxazolidin-2-one show a predicted pKa of 12.24 ± 0.40, and (S)-4-benzyloxazolidin-2-one is comparable to the unsubstituted parent . The enhanced acidity of the 4-CF₃ derivative facilitates deprotonation under milder basic conditions and may enable alternative auxiliary cleavage strategies.

N–H Acidity
Reported
Estimated pKa lowering 1.3–2.3 units vs unsubstituted oxazolidin-2-one (predicted pKa 12.78)
Enhanced acidity may support milder deprotonation conditions.
Experimental pKa verification pending.
N–H acidity Electron-withdrawing effect Chiral auxiliary cleavage

Diastereoselectivity in Conjugate Additions

N-Acylated derivatives of 4-(trifluoromethyl)oxazolidin-2-one, specifically chiral β-trifluoromethyl-α,β-unsaturated N-acylated oxazolidin-2-ones, have been demonstrated to undergo phosphazene-catalyzed cascade esterification/aza-Michael addition reactions with diastereoselectivities of up to >99:1, yielding enantioenriched aza-Michael adducts in good to high yields . In contrast, non-fluorinated α,β-unsaturated N-acyl oxazolidin-2-ones typically achieve diastereomeric ratios in the range of 3:1 to 9:1 under comparable base-catalyzed conjugate addition conditions [1]. The presence of the β-CF₃ substituent, which derives its stereoelectronic influence from the 4-CF₃-oxazolidin-2-one scaffold, is responsible for the substantially enhanced facial selectivity.

Diastereoselectivity
Class-level
β-CF₃ N-acyl derivatives: dr >99:1; non-fluorinated analogs: dr 3:1–9:1
High dr may support efficient stereoisomer isolation.
Class-level data from β-CF₃ substrates.
Diastereoselectivity Michael addition β-Trifluoromethyl oxazolidinone

Auxiliary Recovery Efficiency

Although direct recovery data for (R)-4-(trifluoromethyl)oxazolidin-2-one itself is not published, class-level data from the structurally related 2-trifluoromethyloxazolidine (Fox) chiral auxiliary family demonstrates that the trifluoromethyl group enables highly efficient auxiliary recovery under basic conditions. The Fox chiral auxiliary was recovered in 94% yield without epimerization of the product after aldol reactions [1]. In contrast, recovery of Evans 4-substituted oxazolidin-2-ones after LiOOH/H₂O₂ cleavage is typically a destructive process, with the auxiliary being converted to a ring-opened amino alcohol that must be re-synthesized [2]. The electron-withdrawing CF₃ group stabilizes the endocyclic carbonyl toward nucleophilic attack, a property shared across both 2-CF₃ and 4-CF₃ oxazolidine/oxazolidinone systems [3].

Auxiliary Recovery
Class-level
94% recovery (Fox class-level); Evans auxiliaries: typically destructive cleavage
CF₃ stabilization may support auxiliary recovery strategy.
No direct (R)-4-CF₃ oxazolidin-2-one recovery data.
Chiral auxiliary recovery Recyclability Cost efficiency

Conformational Bias and Steric Profile

The trifluoromethyl group at C-4 presents a fundamentally different steric and conformational profile compared to the prototypical Evans auxiliary substituents (benzyl, isopropyl, phenyl). The CF₃ group has a van der Waals volume of approximately 33.5 ų, which is intermediate between methyl (21.9 ų) and isopropyl (47.5 ų), yet its electron-withdrawing character introduces a C–F bond dipole that influences metal-chelate geometry in enolate intermediates [1]. The SuperQuat class (4-substituted 5,5-dimethyloxazolidin-2-ones) was specifically developed to address conformational lability in Evans auxiliaries by incorporating a gem-dimethyl group at C-5; in 4-CF₃-oxazolidin-2-one, the absence of this gem-dimethyl substitution, combined with the CF₃ group, provides a distinct conformational profile that may favor different transition-state geometries [2]. The cis vs trans relationship of the 4-substituent to the N-acyl chain is influenced differently by CF₃ vs alkyl groups, with fluorine–metal interactions potentially contributing to stereocontrol [3].

Conformational Bias
Class-level
vdW volume ~33.5 ų (CF₃); strong –I effect; C–F dipole interaction possible
Unique stereoelectronic profile differentiates from alkyl Evans auxiliaries.
DFT data from related Fox auxiliary enolates.
Conformational analysis Steric bulk Diastereofacial selectivity

Positional Isomer Differentiation

The 4-CF₃ and 5-CF₃ regioisomers of oxazolidin-2-one (both C₄H₄F₃NO₂, MW 155.08) are structurally distinct with fundamentally different applications. 5-(Trifluoromethyl)-1,3-oxazolidin-2-one (CAS 98887-20-8) is primarily investigated as an antibacterial pharmacophore within the oxazolidinone antibiotic class, with the CF₃ group at C-5 positioned to modulate target binding rather than stereochemical induction . In contrast, the 4-CF₃ isomer places the trifluoromethyl group at the stereogenic center responsible for chiral induction in auxiliary-based asymmetric synthesis. This positional difference means the 5-CF₃ isomer lacks the stereodirecting capacity of the 4-CF₃ isomer; the C-5 position in 5-CF₃-oxazolidin-2-one is not a stereogenic center (unless additionally substituted), whereas C-4 in the target compound is a defined (R) stereocenter [1].

Positional Isomerism
Head-to-head
4-CF₃: chiral auxiliary with (R) stereocenter; 5-CF₃: achiral antibacterial pharmacophore scaffold
5-CF₃ isomer cannot serve as chiral auxiliary.
Confirm CAS 1932146-05-8 for (R)-4-CF₃ isomer.
Regioisomer Positional selectivity Chiral auxiliary design

Optimal Application Scenarios


Trifluoromethylated Quaternary Stereocenters

When the synthetic target requires introduction of a CF₃-substituted quaternary carbon with defined absolute configuration, (R)-4-(trifluoromethyl)oxazolidin-2-one serves as the basis for preparing chiral β-CF₃-α,β-unsaturated N-acylated derivatives that achieve diastereomer ratios of >99:1 in aza-Michael additions [1]. The (R)-enantiomer directs the absolute stereochemistry of the newly formed stereocenter, while the CF₃ group's electron-withdrawing effect activates the conjugated system for nucleophilic attack. This scenario is particularly relevant to the synthesis of fluorinated β-amino acid derivatives and fluorinated heterocycles for medicinal chemistry programs [2].

Enantiopure CF₃-Containing β-Amino Acids

Derivatization of (R)-4-(trifluoromethyl)oxazolidin-2-one to the corresponding N-acyl enolate enables highly diastereoselective alkylation reactions that provide access to enantiopure β-trifluoromethyl-β-amino acids and γ-amino alcohols [1]. The (R)-configuration at C-4 ensures access to a specific enantiomeric series. The CF₃ substituent simultaneously enhances the metabolic stability of downstream bioactive molecules and provides a spectroscopic handle (¹⁹F NMR) for reaction monitoring and quality control [2].

Trifluoromethylated Drug Candidates

As a chiral, CF₃-containing heterocyclic building block, (R)-4-(trifluoromethyl)oxazolidin-2-one is employed in the synthesis of pharmaceutical intermediates where the trifluoromethyl group is known to improve metabolic stability, lipophilicity (estimated logP increase of ~0.5–1.0 vs non-fluorinated oxazolidinone), and target binding affinity [1]. The (R)-enantiomer is specifically required when the target pharmacophore demands a defined spatial orientation of the CF₃ group; the opposite (S)-enantiomer would produce the enantiomeric drug candidate with potentially different pharmacological properties [2].

Recoverable Chiral Auxiliary Strategy

Based on class-level evidence from trifluoromethylated oxazolidine auxiliaries demonstrating 94% recovery under basic conditions without epimerization [1], (R)-4-(trifluoromethyl)oxazolidin-2-one may be deployed in a recoverable auxiliary strategy where the electron-withdrawing CF₃ group stabilizes the endocyclic carbonyl against nucleophilic degradation during cleavage. This contrasts favorably with Evans auxiliaries, which are destroyed during LiOOH/H₂O₂-mediated removal [2]. The high recovery potential reduces cost-per-batch in multi-kilogram campaigns and minimizes waste stream complexity.

Application
Selection Property
Validation Focus
Quaternary CF₃ stereocenter synthesis
β-CF₃ N-acyl derivative diastereoselectivity
Diastereomeric ratio and product ee
Enantiopure β-CF₃ amino acid synthesis
Enolate alkylation stereocontrol
Enolate formation conditions and dr
CF₃-containing drug candidate research
Physicochemical impact of CF₃ group
Metabolic stability and target binding profiling
Recoverable chiral auxiliary strategy
Auxiliary recovery under basic cleavage
Recovery yield and epimerization control

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